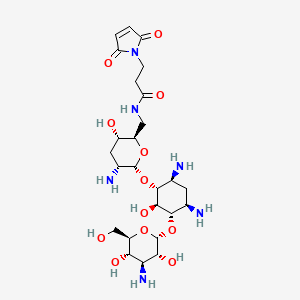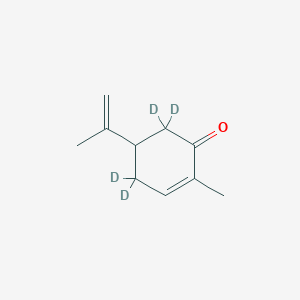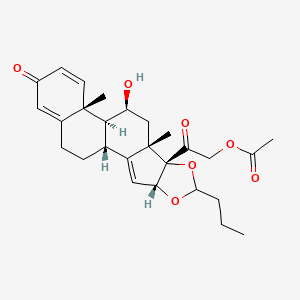![molecular formula C17H18N6O3S B13856171 methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: The initial step involves the construction of the pyrido[3,2-d]pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a base.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide or tosylate.
Incorporation of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a pyrazole derivative and an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst or sodium borohydride.
Substitution: The halide or tosylate groups can be substituted with nucleophiles such as amines, alcohols, or thiols under basic conditions.
Condensation: The pyrazolyl group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, alcohols, thiols with bases such as sodium hydroxide or potassium carbonate
Condensation: Aldehydes, ketones with acid or base catalysts
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
科学研究应用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and as a potential therapeutic agent due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.
作用机制
The mechanism of action of methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate: This compound is unique due to its combination of functional groups and fused ring system.
Pyrido[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as alkyl, aryl, or heterocyclic groups.
Pyrazolyl Derivatives: Compounds containing the pyrazole ring, which may have different substituents and functional groups.
Uniqueness
The uniqueness of methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and fused ring system, which imparts distinct chemical properties and potential applications. The presence of the methylsulfanyl, morpholinyl, and pyrazolyl groups, along with the pyrido[3,2-d]pyrimidine core, makes it a versatile compound for various scientific research and industrial applications.
属性
分子式 |
C17H18N6O3S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N6O3S/c1-25-17(24)11-7-12(27-2)13-14(20-11)16(23-3-5-26-6-4-23)22-15(21-13)10-8-18-19-9-10/h7-9H,3-6H2,1-2H3,(H,18,19) |
InChI 键 |
XRSFWXRWADWZKF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)C4=CNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
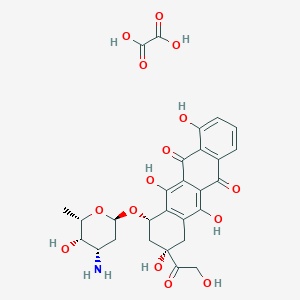
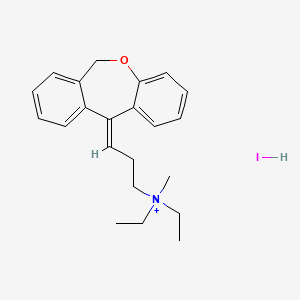
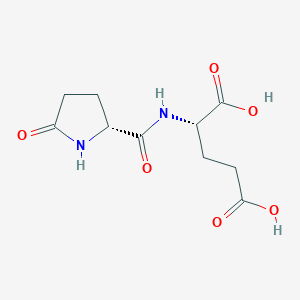
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

